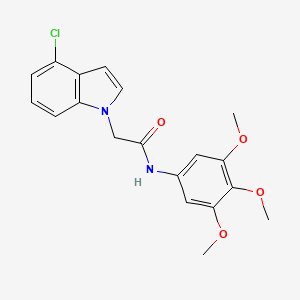![molecular formula C16H21N5O B11125627 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11125627.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features a pyrrole ring, a pyrimidine ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The starting materials often include 1-methyl-1H-pyrrole, pyrimidine derivatives, and piperidine. The synthesis may involve:
Formation of the Pyrrole Derivative: This can be achieved by reacting 1-methyl-1H-pyrrole with suitable reagents to introduce the desired substituents.
Coupling with Pyrimidine: The pyrrole derivative is then coupled with a pyrimidine derivative under conditions that facilitate the formation of a carbon-nitrogen bond.
Formation of Piperidinecarboxamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-methyl-1H-pyrrol-2-yl)ethanone
- N-methyl(1-methyl-1H-pyrrol-2-yl)methanamine
- 3-(1-methyl-1H-pyrrol-2-yl)pyridine
Uniqueness
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H21N5O |
|---|---|
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
N-[(1-methylpyrrol-2-yl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H21N5O/c1-20-9-3-6-14(20)11-19-15(22)13-5-2-10-21(12-13)16-17-7-4-8-18-16/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,19,22) |
Clave InChI |
ZBTWGGQQMLDISE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1CNC(=O)C2CCCN(C2)C3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide](/img/structure/B11125544.png)
![(2E)-2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11125551.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11125552.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11125553.png)
![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11125560.png)
![6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11125574.png)
![1-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-ethanone](/img/structure/B11125587.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11125592.png)
![Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate](/img/structure/B11125597.png)
![4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide](/img/structure/B11125603.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11125606.png)

![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11125621.png)
![N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11125628.png)
